1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4OS/c1-29-20-5-3-2-4-19(20)27-10-12-28(13-11-27)22-21-18(14-30-23(21)26-15-25-22)16-6-8-17(24)9-7-16/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIPDUQIVYJGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized by cyclization of 3-amino-4-cyano-2-thiophenecarboxamides in the presence of formic acid.
Piperazine Substitution: The final step involves the substitution of the piperazine ring with the methoxyphenyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with thieno[2,3-d]pyrimidine scaffolds have shown promising results in inhibiting tumor growth and proliferation. For example, studies have demonstrated that certain derivatives can effectively target specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Similar thieno[2,3-d]pyrimidine derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .
- CNS Activity : The piperazine moiety in the compound is known for its psychopharmacological effects. Research on related compounds has indicated their potential as anxiolytics or antidepressants, warranting exploration into the central nervous system (CNS) effects of this specific compound .
Case Studies
- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a closely related thieno[2,3-d]pyrimidine derivative exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Antimicrobial Activity : Another research effort explored the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds displayed effective inhibition zones comparable to standard antibiotics, suggesting their utility as new antimicrobial agents .
- CNS Effects : A pharmacological evaluation of piperazine derivatives revealed anxiolytic-like effects in animal models. This supports the hypothesis that modifications to the piperazine structure can enhance CNS activity, paving the way for developing new anxiolytic medications based on this scaffold .
Mechanism of Action
The mechanism of action of 1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors that play a role in cell signaling and proliferation. For example, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), which are key players in cancer cell growth and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thienopyrimidine Core
5-(4-Chlorophenyl) Analogs
- 5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}thieno[2,3-d]pyrimidine (): This analog replaces the bromophenyl group with a 4-chlorophenyl substituent and introduces a bulky bis-aryl methyl group on the piperazine. The dual chlorophenyl groups may enhance π-π stacking interactions but reduce solubility compared to the brominated analog. No biological data are reported for this compound.
- The carboxamide group could improve solubility but may compromise blood-brain barrier penetration compared to the methoxyphenylpiperazine in the target compound.
5-(4-Fluorophenyl) Derivatives
- 4-(2-(3-(4-Fluorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-thieno[2,3-d]pyrimidin-4-yl)morpholine (): Fluorine substitution increases electronegativity and metabolic stability.
Piperazine Ring Modifications
2-Methoxyphenylpiperazine vs. Other Arylpiperazines
1-(2-Methoxyphenyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine ():
The sulfonyl group introduces strong electron-withdrawing effects, which may diminish CNS activity but improve antibacterial efficacy. This contrasts with the target compound’s unmodified piperazine, which retains affinity for serotonin receptors .- 1-(4-Bromobenzyl)-4-(furan-2-ylmethyl)piperazine (): The bromobenzyl and furylmethyl substituents create a sterically hindered piperazine. This derivative lacks the thienopyrimidine core, limiting direct comparison but highlighting the importance of the fused heterocycle in receptor binding .
5-HT1A Receptor Affinity
- 3-Amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 70, ): This analog shares the 2-methoxyphenylpiperazine group and exhibits exceptional 5-HT1A affinity (IC50 = 0.3 nM). The addition of a thioether linker and amino group at position 3 of the thienopyrimidine enhances selectivity over α1-adrenoceptors (selectivity ratio = 24) .
- The bromophenyl group may modulate binding kinetics differently than the dimethylthienopyrimidine in Compound 70.
Antibacterial Activity
- (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine (Compound 2, ): This non-thienopyrimidine derivative with a 2-methoxyphenylpiperazine moiety shows potent antibacterial activity against Gram-positive and Gram-negative bacteria. The target compound’s thienopyrimidine core may confer additional mechanisms, such as DNA intercalation or enzyme inhibition .
Biological Activity
The compound 1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine is a synthetic derivative that incorporates both thieno[2,3-d]pyrimidine and piperazine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H21BrN4OS
- CAS Number : 670270-80-1
Biological Activity Overview
Research on this compound suggests various biological activities, primarily focusing on its interactions with different biological targets. Below are some key findings related to its biological activities:
Anticancer Activity
Studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown activity against various cancer cell lines, including:
- Cell Lines Tested : HT-29 (colorectal carcinoma), TK-10 (renal carcinoma)
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through mitochondrial pathways and can affect cell cycle progression.
Antimicrobial Properties
The presence of the thieno[2,3-d]pyrimidine structure is associated with antimicrobial activity. Research has highlighted:
- Gram-positive and Gram-negative Bacteria : The compound has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values lower than standard antibiotics, indicating potent antibacterial effects.
Neuropharmacological Effects
The piperazine component suggests potential interactions with neurotransmitter systems:
- 5-HT Receptor Modulation : Similar compounds have been identified as selective serotonin receptor modulators, potentially offering therapeutic benefits in treating anxiety and depression.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Notable points include:
- Bromine Substitution : The presence of a bromine atom on the phenyl ring enhances lipophilicity and may improve receptor binding affinity.
- Methoxy Group : The methoxy substitution on the piperazine ring contributes to increased selectivity for serotonin receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
